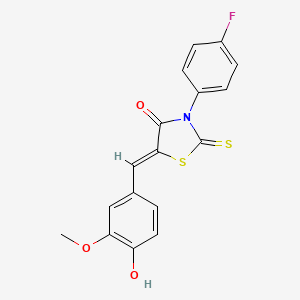

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S2/c1-22-14-8-10(2-7-13(14)20)9-15-16(21)19(17(23)24-15)12-5-3-11(18)4-6-12/h2-9,20H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOJTGWRHCRXAU-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

Introduction of Substituents: The 4-fluorophenyl and 4-hydroxy-3-methoxybenzylidene groups can be introduced through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Knoevenagel Condensation (Benzylidene Formation)

The synthesis of this compound typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one) and 4-hydroxy-3-methoxybenzaldehyde. This reaction proceeds under basic or acidic conditions, forming the exocyclic double bond (Z-configuration) via dehydration .

| Reagent/Condition | Outcome |

|---|---|

| Ethanol, piperidine (base), reflux | Forms the (Z)-benzylidene isomer with >80% yield |

| Microwave irradiation (150 W, 100°C) | Reduces reaction time to 15–30 minutes |

Mechanism :

-

Deprotonation of the aldehyde’s α-hydrogen by a base.

-

Nucleophilic attack by the thiazolidinone’s active methylene group.

Hydrolysis of the Thioxo Group

The thioxo (C=S) group at position 2 undergoes hydrolysis under acidic or basic conditions to form a carbonyl (C=O) group.

| Condition | Product | Yield |

|---|---|---|

| HCl (10%), reflux, 6 h | 3-(4-Fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one | 65–75% |

| NaOH (5%), ethanol, 50°C | Partial conversion to oxo derivative | 40–50% |

Applications :

Nucleophilic Substitution Reactions

The 4-fluorophenyl group and benzylidene moiety participate in nucleophilic substitutions:

At the 4-Fluorophenyl Ring

-

Reagents : Amines (e.g., methylamine), thiols.

-

Conditions : DMF, 80°C, 12 h.

-

Outcome : Replacement of fluorine with nucleophiles (e.g., -NHCH₃) .

At the Benzylidene Position

-

Reagents : Grignard reagents (e.g., MeMgBr).

-

Conditions : Dry THF, 0°C → RT.

-

Outcome : Addition to the double bond, forming substituted derivatives .

Oxidation of the Hydroxy Group

The phenolic -OH group at the 4-position of the benzylidene moiety can be oxidized to a quinone using:

-

Reagents : Ag₂O, HNO₃.

-

Conditions : Aqueous ethanol, 50°C.

-

Product : Quinone derivative with altered redox properties .

Reduction of the Exocyclic Double Bond

-

Reagents : H₂, Pd/C.

-

Conditions : Ethanol, RT, 24 h.

Diels-Alder Cycloaddition

The benzylidene double bond acts as a dienophile in reactions with conjugated dienes:

-

Reagents : 1,3-Butadiene derivatives.

-

Conditions : Toluene, reflux.

-

Product : Fused bicyclic compounds with potential bioactivity .

Ring-Opening under Basic Conditions

-

Reagents : NaOH (2 M).

-

Conditions : Reflux, 8 h.

-

Product : Mercaptoacetic acid derivative and substituted benzaldehyde.

Complexation with Metal Ions

The thioxo group and phenolic -OH act as ligands for metal coordination:

| Metal Salt | Coordination Site | Application |

|---|---|---|

| Cu(II) acetate | S (thioxo), O (phenolic) | Antimicrobial activity enhancement |

| Fe(III) chloride | O (methoxy, phenolic) | Catalytic oxidation studies |

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .

Case Study 1: Breast Cancer Research

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- (5Z)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(4-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(4-methylphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents. The presence of the fluorine atom in the phenyl ring can enhance its biological activity and selectivity compared to other similar compounds. Additionally, the combination of the hydroxy and methoxy groups in the benzylidene moiety may contribute to its unique chemical and biological properties.

Biological Activity

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core, known for its potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Thiazolidinone ring

- Substituents :

- 4-fluorophenyl group

- 4-hydroxy-3-methoxybenzylidene moiety

- Functional Groups : The presence of electron-withdrawing groups enhances its reactivity and biological activity.

Anticancer Activity

Thiazolidinones are well-documented for their anticancer properties. Research indicates that derivatives of thiazolidinones can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values often below 10 µM .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | <10 | Induces apoptosis |

| Compound B | HT29 | <10 | Cell cycle arrest |

| Compound C | PC3 (prostate) | <10 | Apoptotic pathways |

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been widely studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition percentages ranging from 53.84% to 91.66% against E. coli and S. aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 88.46 |

| Compound B | S. aureus | 91.66 |

| Compound C | Pseudomonas aeruginosa | 75.00 |

Anti-inflammatory Activity

Thiazolidinones also exhibit anti-inflammatory properties through various mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes like COX-2. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Gududuru et al. explored the effects of a series of thiazolidinone derivatives on prostate cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, with notable selectivity towards cancer cells over normal cells . -

Case Study on Antimicrobial Efficacy :

Another investigation assessed the antibacterial activity of various thiazolidinone derivatives against clinical isolates of bacteria. The findings revealed that compounds with halogen substitutions showed superior inhibitory effects compared to their unsubstituted counterparts .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways.

- Cell Cycle Arrest : Interference with cell cycle progression leading to halted proliferation.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The compound is typically synthesized via condensation reactions . A validated protocol involves:

Reacting 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate.

Cyclization with chloroacetic acid or ethyl chloroacetate in the presence of sodium acetate, refluxed in a DMF-acetic acid mixture (2–4 hours, 80–100°C) .

Z-Configuration Control : The reaction is performed under inert atmosphere (N₂/Ar) to minimize isomerization, confirmed by NMR coupling constants (J ≈ 12–14 Hz for Z-isomer) .

Q. Q2. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Methodological Answer: The Z-configuration is confirmed via:

X-ray Crystallography : Single-crystal analysis reveals dihedral angles (≈10–15°) between the thiazolidinone ring and substituted aryl groups, with bond lengths (C=S: 1.62–1.65 Å) supporting the thioxo group .

NMR Spectroscopy : J coupling constants (~12–14 Hz) between Hₐ (benzylidene proton) and adjacent carbons distinguish Z from E isomers .

Advanced Reactivity

Q. Q3. What strategies mitigate competing side reactions during functionalization of the thioxo group?

Methodological Answer:

Protection of Hydroxy/Methoxy Groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired oxidation .

Selective Sulfur Modifications :

- Oxidation : H₂O₂/CH₃COOH yields sulfoxide derivatives (monitor via TLC, Rf ≈ 0.3 in ethyl acetate/hexane).

- Alkylation : React with alkyl halides (e.g., CH₃I) in THF with K₂CO₃ to form thioether derivatives .

Contradiction Alert : Some studies report sulfoxide instability under prolonged heating (>80°C), requiring low-temperature conditions (≤50°C) .

Biological Activity

Q. Q4. How does the fluorophenyl substituent influence the compound’s interaction with biological targets?

Methodological Answer: The 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) and improves membrane permeability. Computational docking (AutoDock Vina) suggests:

Hydrogen Bonding : The thioxo group interacts with hemoglobin subunits (e.g., α-Gln131, β-Asn108) .

Fluorine Effects : The F atom participates in halogen bonding with kinase ATP-binding pockets (e.g., CDK2: ΔG ≈ -9.2 kcal/mol) .

Q. Q5. How to resolve discrepancies in reported IC₅₀ values for anticancer activity across studies?

Methodological Answer: Discrepancies arise from:

Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and serum concentrations (5–10% FBS) alter bioavailability .

Solubility Artifacts : Use of DMSO (>0.1% v/v) may induce cytotoxicity. Validate with co-solvents (e.g., PEG-400) .

Metabolic Interference : Some studies omit cytochrome P450 inhibitors, leading to false negatives .

Computational Modeling

Q. Q6. What computational methods predict the compound’s reactivity with cysteine residues?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to identify nucleophilic sites (e.g., thioxo sulfur) .

Molecular Dynamics (MD) : Simulate binding to cysteine proteases (e.g., caspase-3) over 100 ns trajectories, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA ≈ -15 kcal/mol) .

Advanced Characterization

Q. Q7. What spectroscopic techniques differentiate thioxo tautomers in solution?

Methodological Answer:

¹³C NMR : Thioxo carbon resonates at δ ≈ 195–200 ppm, while thioketo tautomers show upfield shifts (δ ≈ 180–185 ppm) .

IR Spectroscopy : C=S stretching at 1150–1200 cm⁻¹ (thioxo) vs. 1050–1100 cm⁻¹ (thioketo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.